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Compound of Interest

Compound Name: 5,5-Diphenylbarbituric acid

Cat. No.: B1682867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for acquiring

and interpreting spectroscopic data for 5,5-diphenylbarbituric acid. While a definitive public

database of the complete ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data

for this compound is not readily available, this document outlines the standardized

experimental protocols to obtain this crucial information for synthesis verification, quality

control, and further research.

Molecular Structure
5,5-Diphenylbarbituric acid is a derivative of barbituric acid with two phenyl groups

substituted at the 5-position. Its chemical structure is foundational to understanding its

spectroscopic properties.

IUPAC Name: 5,5-diphenyl-1,3-diazinane-2,4,6-trione Molecular Formula: C₁₆H₁₂N₂O₃

Molecular Weight: 280.28 g/mol

Data Presentation
Due to the absence of publicly available, verified spectroscopic data for 5,5-diphenylbarbituric
acid, the following tables are presented as templates for researchers to populate with their own

experimental findings. Predicted spectral characteristics based on the structure and data from

similar compounds are provided for guidance.
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Table 1: Nuclear Magnetic Resonance (NMR) Data
(Predicted)

¹H NMR

(Proton)

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

Phenyl Protons 7.2 - 7.5 Multiplet 10H Aromatic C-H

Amide Protons ~11.0 Singlet (broad) 2H N-H

¹³C NMR (Carbon) Chemical Shift (δ) ppm Assignment

Carbonyl Carbons ~170-175 C=O

Quaternary Carbon ~60-70 C5

Aromatic Carbons ~125-140 Phenyl C

Note: NMR spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆,

and referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

3200 - 3100 Strong, Broad N-H Stretching

3100 - 3000 Medium Aromatic C-H Stretching

1750 - 1680 Strong
C=O Stretching (multiple

bands)

1600, 1495 Medium Aromatic C=C Bending

750 - 700 Strong
Monosubstituted Benzene

Ring Bending

Note: IR spectra of solid samples are typically acquired using a KBr pellet or as a thin film.

Table 3: Mass Spectrometry (MS) Data (Predicted)
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m/z Ratio Relative Intensity (%) Proposed Fragment

280 [M]⁺ Molecular Ion

252 [M - CO]⁺

224 [M - 2CO]⁺

103 [C₆H₅NCO]⁺

77 [C₆H₅]⁺

Note: Mass spectra are highly dependent on the ionization technique used (e.g., Electron

Ionization - EI).

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 5,5-diphenylbarbituric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of dry, purified 5,5-
diphenylbarbituric acid in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a

small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹H NMR Acquisition:

Tune and shim the spectrometer for the sample.

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio.
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Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a

relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, and a

relaxation delay of 2-5 seconds.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and performing baseline correction. Integrate the peaks in the ¹H NMR spectrum

and identify the chemical shifts in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

Sample Preparation: Grind 1-2 mg of dry 5,5-diphenylbarbituric acid with approximately

100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

uniform powder is obtained.

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin,

transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

Background Scan: Perform a background scan with an empty sample compartment.

Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.[1]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron

Ionization - EI).

Procedure (Electron Ionization - EI):

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples.

Ionization: Volatilize the sample by heating, and then bombard it with a beam of high-energy

electrons (typically 70 eV) to induce ionization and fragmentation.[2]

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on

their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

Detection: Detect the ions and record the m/z ratio and relative abundance of each ion.

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak

and interpret the fragmentation pattern to deduce the structure of the molecule.[3]

Mandatory Visualizations
Synthesis Workflow for 5,5-Diphenylbarbituric Acid
The following diagram illustrates the synthetic pathway for 5,5-diphenylbarbituric acid from

diethyl diphenylmalonate and urea.
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Synthesis of 5,5-Diphenylbarbituric Acid
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Click to download full resolution via product page

Caption: Synthesis of 5,5-Diphenylbarbituric Acid.

Spectroscopic Analysis Workflow
This diagram outlines the logical flow of spectroscopic analysis for the characterization of a

synthesized compound like 5,5-diphenylbarbituric acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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